REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:14](=[O:15])[C:5]2=[CH:6][C:7]3CCCC[C:12]=3[CH:13]=[C:4]2[CH2:3]1.[CH:16]1C=CC=CC=1>>[CH2:1]([CH:2]1[CH2:3][C:4]2[C:5](=[CH:6][CH:7]=[CH:12][CH:13]=2)[C:14]1=[O:15])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC=2C(=CC=3CCCCC3C2)C1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(C2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |